Cas no 6327-85-1 ((2-methoxy-5-methylbenzene-1,3-diyl)dimethanol)

(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol structure
6327-85-1 structure
Product Name:(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol
Numero CAS:6327-85-1
MF:C10H14O3
MW:182.216363430023
CID:959646
PubChem ID:226768
Update Time:2025-04-19

(2-methoxy-5-methylbenzene-1,3-diyl)dimethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-methoxy-5-methylbenzene-1,3-diyl)dimethanol
    • [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
    • 1,3-bis(hydroxymethyl)-2-methoxy-4-methylbenzene
    • 1,3-bis-hydroxymethyl-2-methoxy-5-methyl-benzene
    • 1,3-Bis-hydroxymethyl-2-methoxy-5-methyl-benzol
    • 11.31-Dioxy-2-methoxy-1.3.5-trimethyl-benzol
    • 11.31-Dioxy-2-methoxy-mesitylen
    • 2,6-bis(hydroxymethyl)-4-methyl-1-methoxybenzene
    • 2-Methoxy-5-methyl-1.3-bis-oxymethyl-benzol
    • AC1L5F06
    • AC1Q564N
    • CTK5B8429
    • Maybridge3_000933
    • NSC17525
    • Oprea1_147871
    • Oprea1_795983
    • SureCN3302064
    • 6327-85-1
    • HMS1433K09
    • SR-01000635328-1
    • 2,6-bis-hydroxymethyl-4-methyl-1-methoxybenzene
    • 2,6-di(hydroxymethyl)4-methylanisol
    • SCHEMBL3302064
    • AS-0233
    • IFGNAVHGUKSSOI-UHFFFAOYSA-N
    • DTXSID50280592
    • AKOS024322230
    • IDI1_012320
    • (2-Methoxy-5-methyl-1,3-phenylene)dimethanol
    • NSC-17525
    • CCG-45573
    • Inchi: 1S/C10H14O3/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4,11-12H,5-6H2,1-2H3
    • Chiave InChI: IFGNAVHGUKSSOI-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(CO)=CC(C)=CC=1CO

Proprietà calcolate

  • Massa esatta: 182.09432
  • Massa monoisotopica: 182.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 135
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 49.7Ų

Proprietà sperimentali

  • Densità: 1.158
  • Punto di ebollizione: 326.8°C at 760 mmHg
  • Punto di infiammabilità: 151.4°C
  • Indice di rifrazione: 1.557
  • PSA: 49.69
  • LogP: 0.98820
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.